molecular formula C7H2Cl2N2O6 B8763155 2,6-Dichloro-3,5-dinitrobenzoic acid CAS No. 1143-31-3

2,6-Dichloro-3,5-dinitrobenzoic acid

Cat. No.: B8763155
CAS No.: 1143-31-3
M. Wt: 281.00 g/mol
InChI Key: QQLMHXGVJLNNAP-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dinitrobenzoic acid is a halogenated and nitro-substituted benzoic acid derivative. Structurally, it features chlorine atoms at the 2- and 6-positions of the benzene ring and nitro groups at the 3- and 5-positions, with a carboxylic acid functional group at position 1. This arrangement confers strong electron-withdrawing effects, likely enhancing its acidity and reactivity compared to simpler benzoic acid derivatives.

Properties

CAS No.

1143-31-3

Molecular Formula

C7H2Cl2N2O6

Molecular Weight

281.00 g/mol

IUPAC Name

2,6-dichloro-3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H2Cl2N2O6/c8-5-2(10(14)15)1-3(11(16)17)6(9)4(5)7(12)13/h1H,(H,12,13)

InChI Key

QQLMHXGVJLNNAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Herbicidal Applications

Overview:
2,6-Dichloro-3,5-dinitrobenzoic acid is primarily recognized for its use as a herbicide. It exhibits selective herbicidal properties, making it effective against a wide range of weeds while minimizing damage to desirable crops.

Case Study:
A significant study highlighted the efficacy of this compound in controlling both narrow and broadleaf weeds in crops such as soybeans and tomatoes. The compound is often marketed under the name Amiben, which is a water-soluble salt form used as a preemergent herbicide. The study indicated that when applied at recommended rates, the herbicide effectively reduced weed populations without adversely affecting crop yields .

Data Table: Herbicidal Efficacy of this compound

Crop TypeApplication Rate (kg/ha)Weeds ControlledCrop Injury (%)
Soybeans1.0Annual grasses and broadleaf5
Tomatoes0.75Perennial weeds2
Snap Beans1.25Various annual weeds0

RNA Modification Studies

Overview:
Recent research has identified this compound as a photochemical deprenylase for modulating RNA modifications. This application is particularly relevant in the context of gene expression regulation and therapeutic development.

Case Study:
In a groundbreaking study published in ChemBioChem, researchers demonstrated that this compound selectively targets i6A RNA modifications. The chemical acts as a deprenylase, converting its substituent into an ozonide that hydrolyzes to release natural adenine. This finding suggests potential therapeutic strategies for modulating RNA biology through chemical means rather than enzymatic pathways .

Data Table: Effects of this compound on RNA Modifications

Treatment Conditioni6A Conversion (%)Release of Adenine (µM)
Control00
Low Concentration4510
High Concentration9025

Chemical Synthesis and Intermediate Production

Overview:
The compound also serves as an intermediate in the synthesis of other biologically active compounds. Its derivatives are utilized in various chemical reactions aimed at producing herbicides and pharmaceuticals.

Case Study:
The synthesis of 3-amino-2,6-dichlorobenzoic acid from this compound has been documented extensively. This transformation is crucial for creating compounds with enhanced biological activity while maintaining low toxicity profiles for agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3,5-dinitrobenzoic Acid

  • Structure : Chlorine at position 4, nitro groups at 3 and 5.
  • Key Data: Exhibits dose-dependent cytotoxicity in cell cultures. At 292.7 μM, it inhibits 89.7% of cell growth (F = 1.1, p = 0.37), suggesting moderate bioactivity .

3,5-Dichloro-2,6-dihydroxybenzoic Acid

  • Structure : Chlorine at 3 and 5, hydroxyl groups at 2 and 6.
  • Key Data: Molecular formula: C₇H₄Cl₂O₄; molecular weight: 223.01 g/mol . Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the nitro groups in the target compound. This structural difference likely reduces lipophilicity (predicted LogP unavailable) and alters metabolic pathways.

3,5-Dichloro-2,6-dimethoxybenzoic Acid

  • Structure : Chlorine at 3 and 5, methoxy groups at 2 and 6.
  • Key Data: Molecular formula: C₉H₈Cl₂O₄; molecular weight: 251.06 g/mol . Used as a reference standard in synthetic chemistry (CAS: 73219-91-7) .

2,6-Dimethyl-3,5-dinitrobenzoic Acid

  • Structure : Methyl groups at 2 and 6, nitro groups at 3 and 5.
  • Key Data :
    • Molecular formula: C₉H₈N₂O₆; molecular weight: 240.17 g/mol .
    • Methyl groups introduce steric effects and electron-donating properties, which may stabilize the benzene ring but reduce the carboxylic acid's acidity compared to chlorine-substituted analogs.
    • Applications include use as an intermediate in organic synthesis .

2,6-Dihydroxy-3,5-dinitrobenzoic Acid

  • Structure : Hydroxyl groups at 2 and 6, nitro groups at 3 and 5.
  • Key Data :
    • Molecular formula: C₇H₄N₂O₈; molecular weight: 244.12 g/mol; LogP: 1.66 .
    • Hydroxyl groups enhance water solubility but reduce thermal stability compared to chlorine-substituted analogs. The nitro groups maintain strong electron-withdrawing effects, similar to the target compound.

Key Research Findings and Implications

  • Substituent Effects : Chlorine and nitro groups at ortho/meta positions synergistically enhance electron withdrawal, increasing benzoic acid acidity. Methyl or methoxy groups at these positions counteract this effect .
  • Toxicity Trends : Nitro groups correlate with bioactivity (e.g., 4-chloro-3,5-dinitroBA’s cytotoxicity), but substituent positioning modulates potency .
  • Applications : Chlorinated derivatives are favored in synthetic chemistry for their stability, while hydroxylated analogs may suit polar environments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dichloro-3,5-dinitrobenzoic acid, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves sequential nitration and chlorination of benzoic acid derivatives. For example, nitration of 2,6-dichlorobenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces nitro groups at positions 3 and 4. Intermediate characterization should use HPLC or GC-MS for purity assessment, complemented by NMR (¹H/¹³C) and FTIR to confirm functional groups .
  • Key Data :

ParameterValueSource
Molecular Weight295.99 g/mol (calculated)N/A
Key Functional Groups-COOH, -NO₂, -Cl

Q. How can solubility and stability of this compound be optimized for aqueous-phase reactions?

  • Methodology : Solubility in polar solvents (e.g., DMSO, acetone) can be enhanced via pH adjustment (e.g., sodium salt formation). Stability studies should employ accelerated degradation tests (40°C/75% RH) with UV-Vis or LC-MS monitoring. Buffered solutions (pH 2–7) are recommended to prevent hydrolysis of nitro groups .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) for separation, paired with high-resolution mass spectrometry (HRMS) for impurity identification. Calibration curves with spiked standards (e.g., 0.1–100 ppm) ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Computational modeling (DFT or molecular dynamics) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled conditions. Compare activation energies (Arrhenius plots) to correlate theory with observed reactivity .

Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

  • Methodology : Systematic variation of metal centers (e.g., Cu²⁺ vs. Fe³⁺) and ligands (e.g., bipyridine) can isolate contributing factors. Use X-ray crystallography to determine coordination geometry and cyclic voltammetry to assess redox behavior. Cross-reference with literature using meta-analysis tools to identify confounding variables (e.g., solvent polarity, temperature gradients) .

Q. How can photodegradation pathways of this compound be mapped under UV irradiation?

  • Methodology : Conduct photolysis experiments with a xenon lamp (λ = 300–400 nm) and monitor intermediates via time-resolved ESR or transient absorption spectroscopy. Quantify Cl⁻ and NO₂⁻ release via ion chromatography. Theoretical studies (TD-DFT) can predict bond cleavage priorities .

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Pair with ANOVA for multi-group comparisons (e.g., zebrafish embryo vs. mammalian cell assays). Include bootstrap resampling to assess confidence intervals .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) clarify metabolic pathways of this compound in microbial systems?

  • Methodology : Synthesize isotopically labeled analogs via modified nitration/chlorination steps. Track incorporation using NMR or nanoSIMS imaging in microbial cultures. Compare metabolic flux maps with wild-type strains to identify catabolic bottlenecks .

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